1,4-Oxazepan-6-ylmethanol;hydrochloride
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Overview
Description
1,4-Oxazepan-6-ylmethanol;hydrochloride is a chemical compound with the molecular formula C6H14O2N1Cl1. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is typically used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepan-6-ylmethanol;hydrochloride typically involves the following steps:
Formation of Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino ethers, under acidic or basic conditions.
Introduction of Methanol Group: The methanol group is introduced via nucleophilic substitution reactions, where a hydroxyl group is added to the oxazepane ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepan-6-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines .
Scientific Research Applications
1,4-Oxazepan-6-ylmethanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of oxazepane derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Oxazepan-6-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4-diazepan-6-ylmethanol;hydrochloride
- 2,4-diaminopteridin-6-ylmethanol;hydrochloride hydrate
- 6-(Methoxymethyl)-1,4-oxazepane;hydrochloride
Uniqueness
1,4-Oxazepan-6-ylmethanol;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1,4-oxazepan-6-ylmethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRFEIWYSAODBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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